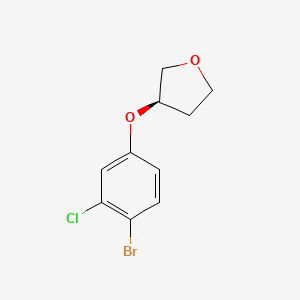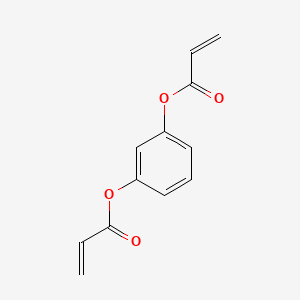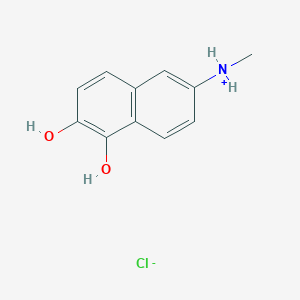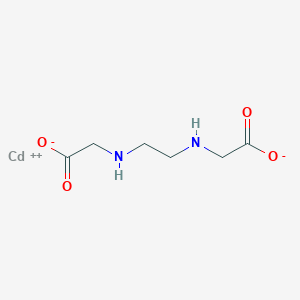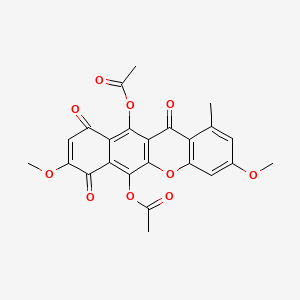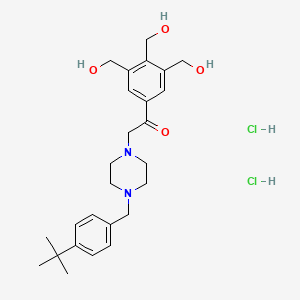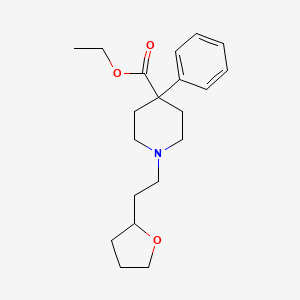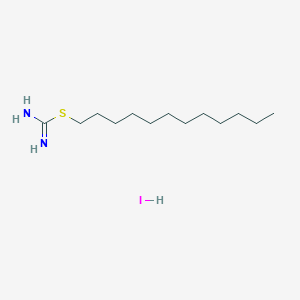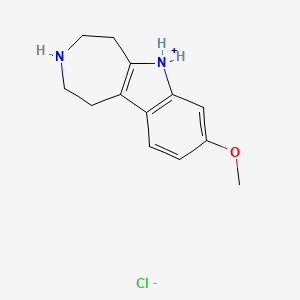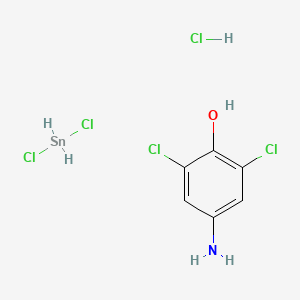
4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,6-dichlorophenol;dichlorostannane;hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO. It is known for its unique structure, which includes an amino group and two chlorine atoms attached to a phenol ring. This compound is used in various scientific research applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Amino-2,6-dichlorophenol can be synthesized through the reduction of the corresponding nitrophenol. The process involves dissolving nitrophenol in concentrated hydrochloric acid and performing a chlorination reaction at low temperatures. The reaction mixture is then acidified to precipitate 4-Amino-2,6-dichlorophenol, which is filtered and washed to obtain the pure compound .
Industrial Production Methods
Industrial production of 4-Amino-2,6-dichlorophenol typically involves large-scale chlorination and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,6-dichlorophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-2,6-dichlorophenol is utilized in multiple scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research on its nephrotoxic effects helps understand kidney damage mechanisms.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Amino-2,6-dichlorophenol involves its interaction with cellular components. It is known to induce nephrotoxicity by causing renal corticomedullary necrosis. The compound increases lactate dehydrogenase release from renal cortical slices, indicating cellular damage. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular respiration and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-aminophenol
- 3,5-Dichloro-4-hydroxyaniline
- 2,6-Dichloro-p-aminophenol
Uniqueness
4-Amino-2,6-dichlorophenol stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. Its nephrotoxic properties are particularly notable, making it a valuable compound for toxicological studies .
Propriétés
Formule moléculaire |
C6H8Cl5NOSn |
|---|---|
Poids moléculaire |
406.1 g/mol |
Nom IUPAC |
4-amino-2,6-dichlorophenol;dichlorostannane;hydrochloride |
InChI |
InChI=1S/C6H5Cl2NO.3ClH.Sn.2H/c7-4-1-3(9)2-5(8)6(4)10;;;;;;/h1-2,10H,9H2;3*1H;;;/q;;;;+2;;/p-2 |
Clé InChI |
RMPQGGZVHLGFLO-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1Cl)O)Cl)N.Cl.Cl[SnH2]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




